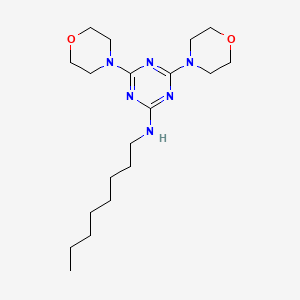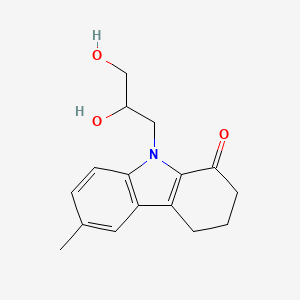
4,6-di-4-morpholinyl-N-octyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-di-4-morpholinyl-N-octyl-1,3,5-triazin-2-amine, also known as MOR-2 or MOR-2A, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various research fields. This compound belongs to the triazine family and has a unique structure that makes it a promising candidate for drug discovery and chemical biology research.
Mechanism of Action
4,6-di-4-morpholinyl-N-octyl-1,3,5-triazin-2-amine exerts its mechanism of action by binding to the active site of the target enzyme or protein, inhibiting its activity. This inhibition can lead to a cascade of biochemical and physiological effects, which can be beneficial or detrimental depending on the target and the disease.
Biochemical and Physiological Effects:
4,6-di-4-morpholinyl-N-octyl-1,3,5-triazin-2-amine has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. These effects are due to the inhibition of the target enzymes or proteins, which can lead to the modulation of various signaling pathways and cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,6-di-4-morpholinyl-N-octyl-1,3,5-triazin-2-amine in lab experiments is its high potency and selectivity. This allows for the specific targeting of the desired enzyme or protein without affecting other cellular processes. However, one of the limitations of using 4,6-di-4-morpholinyl-N-octyl-1,3,5-triazin-2-amine is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 4,6-di-4-morpholinyl-N-octyl-1,3,5-triazin-2-amine. One of the most promising directions is the identification of new targets for this compound, which can lead to the discovery of new drugs for various diseases. Additionally, the optimization of the synthesis method and the improvement of the compound's solubility can lead to better efficacy and bioavailability. Furthermore, the development of new analogs of 4,6-di-4-morpholinyl-N-octyl-1,3,5-triazin-2-amine can lead to the discovery of more potent and selective compounds for scientific research.
Conclusion:
4,6-di-4-morpholinyl-N-octyl-1,3,5-triazin-2-amine is a promising compound for scientific research due to its unique structure and potent inhibitory properties. Its potential applications in drug discovery and chemical biology research make it a valuable tool for researchers in various fields. Further research and development of this compound can lead to the discovery of new drugs and the advancement of scientific knowledge.
Synthesis Methods
The synthesis of 4,6-di-4-morpholinyl-N-octyl-1,3,5-triazin-2-amine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4,6-dichloro-2-aminotriazine with octylamine and morpholine in the presence of a catalyst. This method has been optimized to yield high purity and yield of 4,6-di-4-morpholinyl-N-octyl-1,3,5-triazin-2-amine.
Scientific Research Applications
4,6-di-4-morpholinyl-N-octyl-1,3,5-triazin-2-amine has shown promising results in various scientific research applications. One of the most significant applications of 4,6-di-4-morpholinyl-N-octyl-1,3,5-triazin-2-amine is in drug discovery. Studies have shown that 4,6-di-4-morpholinyl-N-octyl-1,3,5-triazin-2-amine can act as a potent inhibitor of various enzymes and proteins, including kinases and phosphodiesterases, which are involved in many diseases, including cancer, Alzheimer's, and Parkinson's.
properties
IUPAC Name |
4,6-dimorpholin-4-yl-N-octyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N6O2/c1-2-3-4-5-6-7-8-20-17-21-18(24-9-13-26-14-10-24)23-19(22-17)25-11-15-27-16-12-25/h2-16H2,1H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYSVQNVFRGYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimorpholin-4-yl-N-octyl-1,3,5-triazin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4965780.png)
![3-[(benzylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4965785.png)

![4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4965808.png)
![2-[(dimethylamino)methyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4965821.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4965832.png)



![5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965853.png)
![9-[3-(3-chlorophenoxy)propyl]-9H-carbazole](/img/structure/B4965859.png)
![6-chloro-N-{4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-4-quinolinamine hydrochloride](/img/structure/B4965863.png)
![N-[2-(benzylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B4965880.png)
